Cyclopropanecarboxylic acid, 3-((1E)-2-cyano-1-propen-1-YL)-2,2-dimethyl-, (2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl)methyl ester
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Overview
Description
Momfluorothrin is a novel pyrethroid insecticide discovered by Sumitomo Chemical Co., Ltd. It exhibits exceptional knockdown activity against pests such as house flies (Musca domestica) and German cockroaches (Blattella germanica), making it a highly effective agent in aerosol formulations . The compound is known for its rapid immobilization effect, which is significantly higher than that of other pyrethroids like Tetramethrin .
Preparation Methods
Synthetic Routes and Reaction Conditions
Momfluorothrin is synthesized by modifying the acid moiety of [2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methyl (1R,3R)-chrysanthemate (dimefluthrin). The modification involves converting one of the methyl groups in the isobutenyl group to a cyano group . The reaction conditions typically involve the use of specific reagents and solvents to achieve the desired chemical structure.
Industrial Production Methods
The industrial production of Momfluorothrin involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is designed to be cost-effective and environmentally friendly, adhering to industrial safety standards .
Chemical Reactions Analysis
Types of Reactions
Momfluorothrin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the chemical structure, affecting its efficacy.
Substitution: Substitution reactions, particularly involving the cyano group, can lead to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and pressures to ensure optimal results .
Major Products Formed
Scientific Research Applications
Momfluorothrin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying pyrethroid insecticides and their chemical properties.
Biology: Investigated for its effects on various insect species and its potential as a pest control agent.
Medicine: Explored for its potential use in developing new insecticides with improved safety profiles.
Mechanism of Action
Momfluorothrin exerts its effects by targeting the nervous system of insects. It acts on sodium channels, causing prolonged depolarization and leading to paralysis and death of the insect. The molecular targets include specific sodium channel proteins, and the pathways involved are primarily related to the disruption of normal nerve function .
Comparison with Similar Compounds
Similar Compounds
Tetramethrin: Another pyrethroid insecticide, but with lower knockdown activity compared to Momfluorothrin.
Dimefluthrin: A precursor to Momfluorothrin, with modifications leading to the development of the latter.
Metofluthrin: A structurally similar compound known for its high efficacy in pest control.
Uniqueness of Momfluorothrin
Momfluorothrin stands out due to its exceptionally high knockdown activity and rapid immobilization effect. Its unique chemical structure, involving the cyano group modification, contributes to its superior performance compared to other pyrethroids .
Properties
Molecular Formula |
C19H19F4NO3 |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
[2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methyl 3-[(E)-2-cyanoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C19H19F4NO3/c1-9(6-24)5-12-13(19(12,2)3)18(25)27-8-11-16(22)14(20)10(7-26-4)15(21)17(11)23/h5,12-13H,7-8H2,1-4H3/b9-5+ |
InChI Key |
DPJITPZADZSLBP-WEVVVXLNSA-N |
Isomeric SMILES |
C/C(=C\C1C(C1(C)C)C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F)/C#N |
Canonical SMILES |
CC(=CC1C(C1(C)C)C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F)C#N |
Origin of Product |
United States |
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